molecular formula C19H24ClN3O2S B2776301 (Z)-1-(2-((2-chlorophenyl)imino)-4-methyl-3-(3-morpholinopropyl)-2,3-dihydrothiazol-5-yl)ethanone CAS No. 905766-03-2

(Z)-1-(2-((2-chlorophenyl)imino)-4-methyl-3-(3-morpholinopropyl)-2,3-dihydrothiazol-5-yl)ethanone

Cat. No.: B2776301
CAS No.: 905766-03-2
M. Wt: 393.93
InChI Key: IJIOSXVXMBBCIC-VZCXRCSSSA-N
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Description

The Z-configuration of the imino group imposes steric constraints that may influence molecular packing and biological activity .

Properties

IUPAC Name

1-[2-(2-chlorophenyl)imino-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN3O2S/c1-14-18(15(2)24)26-19(21-17-7-4-3-6-16(17)20)23(14)9-5-8-22-10-12-25-13-11-22/h3-4,6-7H,5,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJIOSXVXMBBCIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=NC2=CC=CC=C2Cl)N1CCCN3CCOCC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-1-(2-((2-chlorophenyl)imino)-4-methyl-3-(3-morpholinopropyl)-2,3-dihydrothiazol-5-yl)ethanone is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its antifungal, antibacterial, and cytotoxic activities, as well as its pharmacokinetic profiles.

Chemical Structure and Properties

The compound is characterized by a thiazole ring, an imine functional group, and a morpholine moiety. Its structure can be represented as follows:

C15H18ClN3S\text{C}_{15}\text{H}_{18}\text{ClN}_3\text{S}

This structure suggests potential interactions with various biological targets, particularly in microbial systems.

Antifungal Activity

Recent studies have demonstrated that derivatives of thiazole compounds exhibit significant antifungal properties. For instance, compounds similar to this compound have shown efficacy against Candida albicans and Candida parapsilosis.

In vitro tests indicated that certain derivatives had Minimum Inhibitory Concentration (MIC) values comparable to established antifungals like ketoconazole. For example, one derivative exhibited an MIC of 1.23 μg/mL against C. parapsilosis, indicating strong antifungal activity .

Antibacterial Activity

The compound's antibacterial potential has also been explored. Studies have reported moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism of action appears to involve the inhibition of critical metabolic pathways in bacteria, although specific targets remain to be fully elucidated .

Cytotoxicity

Cytotoxicity assays performed on NIH/3T3 cell lines revealed that certain derivatives had IC50 values indicating low toxicity towards normal cells. For instance, one derivative showed an IC50 of 148.26 μM, suggesting a favorable therapeutic index . This is crucial for the development of drugs that minimize side effects while effectively targeting pathogens.

Pharmacokinetics and ADME Properties

The absorption, distribution, metabolism, and excretion (ADME) profile of this compound has been assessed through computational methods and preliminary experimental studies. The results indicate that the compound possesses suitable lipophilicity and solubility characteristics that enhance its bioavailability .

Case Studies

Several case studies illustrate the biological activity of thiazole derivatives:

  • Antifungal Efficacy : A study synthesized multiple thiazole derivatives and evaluated their antifungal activity against Candida species. Compounds with electron-withdrawing groups exhibited enhanced activity due to increased electron density on the aromatic ring .
    CompoundMIC (μg/mL)
    2d1.50
    2e1.23
  • Antibacterial Screening : In another study, a series of thiazole-based compounds were screened for antibacterial properties against various strains. The results indicated that modifications at specific positions on the thiazole ring significantly influenced activity levels .
    Bacterial StrainActivity Level
    Salmonella typhiModerate
    Bacillus subtilisStrong

Comparison with Similar Compounds

Core Structure and Substituent Analysis

Thiazole vs. Triazole Derivatives :

  • Triazole Analogues (e.g., ): Triazoles (C₂H₃N₃) lack sulfur but offer three nitrogen atoms, which may improve hydrogen-bonding interactions. For example, 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone shares an ethanone group but replaces thiazole with triazole, altering electronic properties and solubility .

Substituent Effects :

  • 2-Chlorophenylimino vs.
  • Morpholinopropyl Chain: Unique to the target compound, this substituent enhances solubility in polar solvents and may facilitate interactions with protonated residues in enzymes, unlike simpler alkyl chains in analogues from .

Crystallographic and Computational Insights

  • Crystallography : Isostructural thiazole derivatives () exhibit planar conformations except for perpendicular fluorophenyl groups, suggesting that the target compound’s Z-configuration may disrupt planarity, impacting crystal packing and stability . SHELX software () is commonly used for such structural determinations .

Data Table: Key Comparative Features

Compound Core Structure Key Substituents Synthesis Method Potential Application
Target Compound (Z-form) Thiazole 2-Chlorophenylimino, morpholinopropyl, ethanone Condensation, alkylation (speculative) Antifungal (speculative)
Triazole derivative () Triazole 2,4-Difluorophenyl, phenylsulfonyl Sodium ethoxide, α-halogenated ketones Not specified
Thiazole derivatives 4 & 5 () Thiazole Fluorophenyl, triazolyl High-yield synthesis, DMF crystallization Structural studies
Metconazole () Cyclopentanol Chlorophenyl, triazole Multi-step synthesis Agricultural fungicide

Research Findings and Limitations

  • Activity Prediction: The morpholinopropyl group may improve the target compound’s bioavailability compared to triazole-based fungicides (), though experimental validation is needed .
  • Stereochemical Impact : The Z-configuration could reduce steric hindrance compared to E-forms, enhancing enzyme binding—a hypothesis testable via docking studies () .
  • Limitations: No direct data on the target compound’s synthesis or bioactivity exists in the provided evidence; comparisons are extrapolated from structural analogues.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Z)-1-(2-((2-chlorophenyl)imino)-4-methyl-3-(3-morpholinopropyl)-2,3-dihydrothiazol-5-yl)ethanone?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of 2-chloroaniline with a thiazolone intermediate and subsequent alkylation with 3-morpholinopropyl groups. Key steps require precise control of temperature (e.g., 60–80°C) and anhydrous conditions to avoid side reactions. Catalysts like triethylamine or palladium-based systems may enhance yield, while intermediates are purified via column chromatography . Analytical techniques such as HPLC (≥95% purity thresholds) and 1H^1H/13C^{13}C-NMR are critical for verifying structural integrity .

Q. How can the Z-configuration of the imino group be confirmed experimentally?

  • Methodological Answer : The Z-configuration is confirmed via X-ray crystallography (single-crystal analysis) or NOESY NMR to detect spatial proximity between the imino hydrogen and adjacent substituents. Computational methods (e.g., DFT calculations) can supplement experimental data by modeling steric and electronic interactions .

Q. What stability challenges arise during storage of this compound?

  • Methodological Answer : Stability tests under varying pH, temperature, and light exposure are essential. Degradation products (e.g., hydrolyzed morpholine or oxidized thiazole rings) are monitored via LC-MS. Storage recommendations include inert atmospheres (argon) and low temperatures (-20°C) .

Advanced Research Questions

Q. How do electronic effects of the 2-chlorophenyl and morpholinopropyl groups influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing chloro group activates the thiazole ring for nucleophilic substitution, while the morpholinopropyl moiety’s electron-rich nitrogen can coordinate with transition metals (e.g., Pd or Cu) in Suzuki-Miyaura couplings. Substituent effects are quantified via Hammett σ constants or frontier molecular orbital (FMO) analysis .

Q. What strategies resolve contradictions in reported biological activity data (e.g., inconsistent IC50 values)?

  • Methodological Answer : Discrepancies may stem from assay conditions (e.g., buffer pH, solvent DMSO%). Normalize data using standardized protocols (e.g., NIH/NCATS guidelines) and validate via orthogonal assays (e.g., SPR for binding affinity vs. cellular viability). Impurity profiling (HPLC-MS) is critical, as even 2–5% impurities can skew results .

Q. How can molecular docking predict interactions between this compound and target proteins (e.g., kinases)?

  • Methodological Answer : Docking simulations (using AutoDock Vina or Schrödinger Suite) require high-resolution protein structures (PDB ID: e.g., 3QZZ for Aurora kinase). Parameterize the ligand’s partial charges via RESP/ESP fitting. Validate predictions with mutagenesis studies (e.g., alanine scanning of predicted binding residues) .

Q. What role does the dihydrothiazol ring’s conformation play in modulating bioactivity?

  • Methodological Answer : Conformational flexibility (e.g., boat vs. chair forms) affects binding to rigid enzyme pockets. Use variable-temperature NMR or MD simulations (>100 ns trajectories) to analyze ring dynamics. Compare bioactivity of constrained analogs (e.g., fused-ring derivatives) to isolate conformation-dependent effects .

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